molecular formula C11H12Cl3NO B5810048 N-benzyl-2,2,2-trichloro-N-ethylacetamide

N-benzyl-2,2,2-trichloro-N-ethylacetamide

Cat. No.: B5810048
M. Wt: 280.6 g/mol
InChI Key: YIDIZQBWUATQEG-UHFFFAOYSA-N
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Description

N-benzyl-2,2,2-trichloro-N-ethylacetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzyl group, a trichloroacetyl group, and an ethylacetamide moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2,2-trichloro-N-ethylacetamide typically involves the reaction of benzylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2,2-trichloro-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroacetyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form benzylamine and trichloroacetic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced forms of the compound, such as N-benzyl-2,2,2-trichloroacetamide.

    Hydrolysis: Benzylamine and trichloroacetic acid.

Scientific Research Applications

N-benzyl-2,2,2-trichloro-N-ethylacetamide has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,2,2-trichloro-N-ethylacetamide involves its interaction with specific molecular targets. The trichloroacetyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or modification of protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,2,2-trichloroacetimidate
  • 2,2,2-Trichloroacetimidic acid benzyl ester
  • N-benzyl-2,2,2-trichloroacetamide

Uniqueness

N-benzyl-2,2,2-trichloro-N-ethylacetamide is unique due to the presence of both the benzyl and ethylacetamide groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

N-benzyl-2,2,2-trichloro-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-2-15(10(16)11(12,13)14)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDIZQBWUATQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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